molecular formula C8H7ClO B057693 (2r)-2-(2-Chlorophenyl)oxirane CAS No. 62566-66-9

(2r)-2-(2-Chlorophenyl)oxirane

Cat. No. B057693
CAS RN: 62566-66-9
M. Wt: 154.59 g/mol
InChI Key: RTPJBMWUVSTBPC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2r)-2-(2-Chlorophenyl)oxirane" is part of a class of organic molecules known as oxiranes or epoxides. These compounds are characterized by an oxygen atom connected to two adjacent carbon atoms, forming a three-membered cyclic ether. The presence of the chlorine substituent on the phenyl group at the 2-position introduces specific chemical reactivity and physical properties due to the electron-withdrawing nature of the chlorine atom.

Synthesis Analysis

The synthesis of chlorophenyl oxiranes, including compounds similar to "(2r)-2-(2-Chlorophenyl)oxirane," involves key strategies such as nucleophilic substitution reactions and ring-closure methodologies. A common precursor for such syntheses is an alkenol, which undergoes epoxidation to form the oxirane ring. The specificity of the (2R) configuration suggests the use of enantioselective synthesis methods, possibly involving chiral catalysts or reagents to achieve the desired stereochemistry (Shih et al., 1982).

Molecular Structure Analysis

The molecular structure of "(2r)-2-(2-Chlorophenyl)oxirane" and related compounds has been elucidated through techniques such as X-ray crystallography, NMR, and HRMS spectroscopy. These studies reveal the spatial arrangement of the oxirane ring and the substituents, including the orientation of the chlorine atom relative to the oxirane ring. The structure of such compounds typically exhibits intermolecular hydrogen bonds and is stabilized by weak intermolecular interactions (Wu et al., 2015).

Scientific Research Applications

Chemical Reactions and Metabolite Formation

One major area of application involves the study of chemical reactions and the identification of metabolites derived from oxirane compounds. For example, oxiranes like (1-chloroethenyl)oxirane have been studied for their reactions with nucleosides and DNA, leading to the formation of various adducts. These studies help understand the mutagenic potential of such compounds and their metabolites in biological systems (Munter et al., 2002). Additionally, research on the in vitro metabolism of chloroprene highlights the formation of monoepoxides and explores species differences and epoxide stereochemistry (Cottrell et al., 2001).

Synthesis and Material Science

Another significant application is in the synthesis of new compounds and materials. For instance, the oxidation of specific oxirane compounds has been used to synthesize dicarboxamide compounds, which are then characterized by X-ray diffraction and spectroscopic data (Dotsenko et al., 2007). Furthermore, oxirane compounds are utilized in the synthesis of polymers, where their ring-opening polymerization leads to polyethers with specific structural properties (Merlani et al., 2015).

Antimicrobial Applications

Research has also explored the antimicrobial applications of compounds synthesized from oxiranes. For example, new biocidal compounds have been synthesized for use in the plastic industry, showing potential as antimicrobial agents against various bacterial strains (Zaiton et al., 2018). This demonstrates the utility of oxirane derivatives in creating materials with built-in resistance to microbial growth.

Environmental and Agricultural Applications

Oxirane compounds are also found in environmental and agricultural research, such as in the development of new herbicides like Indanofan, which showcases the importance of oxirane moieties in creating effective agrochemicals (Jikihara & Hosokawa, 2001). Additionally, studies on the oxidative degradation of chlorophenols using doped titanium dioxide under visible light highlight the potential of oxirane derivatives in environmental remediation (Lin et al., 2018).

Safety And Hazards

“(2r)-2-(2-Chlorophenyl)oxirane” is classified as a dangerous substance. It has hazard statements H225, H315, H317, H319, H335, and precautionary statements P210, P233, P240, P241, P242, P243, P261, P264, P271, P272, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

(2R)-2-(2-chlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPJBMWUVSTBPC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476259
Record name Oxirane, (2-chlorophenyl)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxirane, (2-chlorophenyl)-, (2R)-

CAS RN

62566-66-9
Record name Oxirane, (2-chlorophenyl)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(2-chlorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 42.0 g of 57% sodium hydroxide dispersed in oil and 70 ml of dimethyl sulfoxide is stirred at 70°-75° for one to one and one-half hours. The solution is diluted with 700 ml of dry tetrahydrofuran and cooled to 0°, under nitrogen. A 200 g of (1.0 mol) sample of trimethylsulfonium iodide is added in portions, maintaining the temperature between 0°-5°. The mixture is stirred for 15 minutes and then a solution of 70.4 g (0.50 mol) of o-chlorobenzaldehyde in 300 ml of dry tetrahydrofuran is added dropwise. The resulting mixture is stirred at room temperature for four hours, poured into water and extracted with ether. The extract is washed with brine, dired and evaporated in vacuo to leave o-chlorostyrene oxide.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70.4 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

2-Chloro-benzaldehyde (5 mL, 44 mmol) was dissolved in dichloromethane (45 mL) and treated with trimethylsulfonium iodide (10.25 g, 49.28 mmol) and aqueous sodium hydroxide solution (50%, 44 g) subsequently. The mixture was stirred vigorously at room temperature for overnight. The organic phase was separated and concentrated to give clear oil, which was stored in the refrigerator and used directly without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.